molecular formula C24H26Cl3NO2 B12745855 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 2,4-dichlorobenzoate hydrochloride CAS No. 119585-19-2

5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 2,4-dichlorobenzoate hydrochloride

Cat. No.: B12745855
CAS No.: 119585-19-2
M. Wt: 466.8 g/mol
InChI Key: ZFLZJLLSPPRXHM-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 2,4-dichlorobenzoate hydrochloride is a synthetic organic compound It is characterized by the presence of a dimethylamino group, a naphthalenyl group, and a dichlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 2,4-dichlorobenzoate hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the naphthalenyl and dichlorobenzoate intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include dimethylamine, naphthalene derivatives, and dichlorobenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 2,4-dichlorobenzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce secondary amines.

Scientific Research Applications

5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 2,4-dichlorobenzoate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 2,4-dichlorobenzoate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl benzoate hydrochloride
  • 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 3,4-dichlorobenzoate hydrochloride
  • 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 2,4-difluorobenzoate hydrochloride

Uniqueness

5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 2,4-dichlorobenzoate hydrochloride is unique due to the presence of the dichlorobenzoate moiety, which may impart specific chemical and biological properties. This uniqueness can be highlighted by comparing its reactivity, stability, and biological activity with similar compounds.

Properties

CAS No.

119585-19-2

Molecular Formula

C24H26Cl3NO2

Molecular Weight

466.8 g/mol

IUPAC Name

[5-(dimethylamino)-2-naphthalen-1-ylpentyl] 2,4-dichlorobenzoate;hydrochloride

InChI

InChI=1S/C24H25Cl2NO2.ClH/c1-27(2)14-6-9-18(21-11-5-8-17-7-3-4-10-20(17)21)16-29-24(28)22-13-12-19(25)15-23(22)26;/h3-5,7-8,10-13,15,18H,6,9,14,16H2,1-2H3;1H

InChI Key

ZFLZJLLSPPRXHM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC(COC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC=CC3=CC=CC=C32.Cl

Origin of Product

United States

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